2-(4-chlorophenyl)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides It features a 4-chlorophenyl group, a cyclopentyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the cyclopentyl group: The cyclopentyl group can be introduced via alkylation of the pyrazole ring using cyclopentyl halides in the presence of a base.
Formation of the acetamide linkage: The final step involves the reaction of the 4-chlorophenylacetic acid with the cyclopentyl-pyrazole intermediate in the presence of a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(1-cyclopentyl-1H-pyrazol-3-yl)acetamide
- 2-(4-chlorophenyl)-N-(1-cyclopentyl-1H-pyrazol-4-yl)acetamide
- 2-(4-chlorophenyl)-N-(1-cyclopentyl-1H-pyrazol-2-yl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide is unique due to the specific positioning of the substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C16H18ClN3O |
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Molecular Weight |
303.78 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-cyclopentylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C16H18ClN3O/c17-13-7-5-12(6-8-13)11-16(21)19-15-9-10-18-20(15)14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,19,21) |
InChI Key |
PGCIETYOXLRYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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